Cas no 2164582-64-1 (N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide)
N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-spiro[Cyclopentane-1,7′-[2]oxabicyclo[3.2.0]heptan]-6′-yl-2-propenamide
- N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide
- AKOS034007404
- 2164582-64-1
- Z2738284307
- N-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide
- EN300-26580323
- N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide
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- Inchi: 1S/C13H19NO2/c1-2-10(15)14-11-9-5-8-16-12(9)13(11)6-3-4-7-13/h2,9,11-12H,1,3-8H2,(H,14,15)
- InChI Key: OBDZCINNGONIBK-UHFFFAOYSA-N
- SMILES: O1CCC2C(C3(CCCC3)C12)NC(C=C)=O
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.13±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 416.4±45.0 °C(Predicted)
- pka: 14.20±0.20(Predicted)
N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26580323-0.1g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
| Enamine | EN300-26580323-0.25g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
| Enamine | EN300-26580323-0.5g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
| Enamine | EN300-26580323-1g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 90% | 1g |
$986.0 | 2023-09-13 | |
| Enamine | EN300-26580323-2.5g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
| Enamine | EN300-26580323-5g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 90% | 5g |
$2858.0 | 2023-09-13 | |
| Enamine | EN300-26580323-10g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 90% | 10g |
$4236.0 | 2023-09-13 | |
| Enamine | EN300-26580323-0.05g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
| Enamine | EN300-26580323-1.0g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
| Enamine | EN300-26580323-10.0g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 10.0g |
$4236.0 | 2025-03-20 |
N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide
Comprehensive Overview of N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide (CAS No. 2164582-64-1)
The compound N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide (CAS No. 2164582-64-1) is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its intricate spirocyclic and bicyclic architecture makes it a valuable scaffold for designing novel therapeutic agents. Researchers are particularly intrigued by its potential applications in targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors, which are hot topics in modern pharmacology.
One of the most searched questions in the realm of organic chemistry is: "What are the synthetic routes for spirocyclic compounds?" This compound, with its 4-oxaspiro and bicyclo[3.2.0]heptane motifs, exemplifies the synthetic challenges and opportunities in constructing such frameworks. Its prop-2-enamide moiety further enhances its reactivity, making it a versatile intermediate for click chemistry and bioconjugation—two trending techniques in drug development and material science.
In the context of AI-driven drug discovery, molecules like N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide are often highlighted for their 3D structural diversity. This aligns with the growing demand for fragment-based drug design (FBDD), where small, rigid fragments are used to explore protein binding sites. The compound’s cyclopentane and oxaspiro rings contribute to its conformational rigidity, a property highly sought after in covalent inhibitor development.
Another trending topic is the role of spirocycles in improving drug bioavailability. The lipophilicity and metabolic stability of N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide make it a promising candidate for optimizing ADME properties (Absorption, Distribution, Metabolism, and Excretion). This is particularly relevant given the increasing focus on oral drug delivery and central nervous system (CNS) penetration in pharmaceutical research.
From a synthetic chemistry perspective, the compound’s CAS No. 2164582-64-1 is often associated with queries like "How to characterize spirocyclic compounds using NMR?" Its unique proton environment and stereochemistry pose interesting challenges for spectroscopic analysis, making it a valuable case study for advanced structural elucidation techniques. Additionally, its acrylamide group opens doors to polymer chemistry applications, another area of high interest in material science.
In summary, N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide represents a fascinating intersection of structural complexity, therapeutic potential, and synthetic innovation. Its relevance to cutting-edge research areas like fragment-based drug discovery, covalent inhibition, and bioconjugation ensures its continued prominence in scientific literature and industrial applications.
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